3-Aminooxetane-3-carboxylic acid hydrochloride
Overview
Description
3-Aminooxetane-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C4H7NO3·HCl. It is a derivative of oxetane, a four-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminooxetane-3-carboxylic acid hydrochloride typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization of amino alcohols or amino acids under acidic conditions. The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the oxetane ring .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar cyclization reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Aminooxetane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane derivatives with additional functional groups, while substitution reactions can introduce various substituents on the amino group .
Scientific Research Applications
Chemistry: In chemistry, 3-Aminooxetane-3-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound can be used to study the interactions of oxetane derivatives with biological molecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its derivatives may exhibit biological activity, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance .
Mechanism of Action
The mechanism of action of 3-Aminooxetane-3-carboxylic acid hydrochloride involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the oxetane ring can participate in ring-opening reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Aminooxetane-3-carboxylic acid: The non-hydrochloride form of the compound.
3-Amino-3-oxetanecarboxylic acid: A similar compound with slight structural variations.
3-Oxetanecarboxylic acid, 3-amino-: Another derivative with comparable properties.
Uniqueness: 3-Aminooxetane-3-carboxylic acid hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability. This makes it more suitable for certain applications, particularly in aqueous environments .
Biological Activity
3-Aminooxetane-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its structural similarity to amino acids and its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound based on diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by its oxetane ring, which contributes to its unique chemical reactivity and biological interactions. The synthesis of this compound typically involves intramolecular cyclization techniques and modifications of existing amino acid derivatives. Recent studies have explored various synthetic pathways that yield 3-aminooxetanes with high efficiency and purity, utilizing methods such as the aza-Michael addition and Suzuki-Miyaura cross-coupling reactions .
Modulation of NMDA Receptors
One of the prominent biological activities of 3-aminooxetane-3-carboxylic acid is its role as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex, which is crucial for synaptic plasticity and memory function. This modulation can potentially influence neurological conditions, making it a candidate for further research in neuropharmacology .
Antimicrobial Properties
The oxetane structure has been associated with various antimicrobial activities. For instance, derivatives of oxetanes have shown efficacy against different bacterial strains, including E. coli and Pseudomonas aeruginosa. The biological activity is often linked to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Case Studies
- Antiviral Activity : Research has indicated that oxetane nucleosides exhibit antiviral properties, particularly against HIV. The incorporation of an oxetane moiety into nucleosides has shown promise in inhibiting viral replication, suggesting potential therapeutic applications in antiviral drug development .
- Peptidomimetics : The unique structure of 3-aminooxetane-3-carboxylic acid allows it to function as a peptidomimetic, which can mimic the structure and function of peptides while providing enhanced stability against enzymatic degradation. This property is advantageous in designing drugs that require prolonged efficacy in vivo .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
Properties
IUPAC Name |
3-aminooxetane-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3.ClH/c5-4(3(6)7)1-8-2-4;/h1-2,5H2,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBUHCAGWSLDAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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